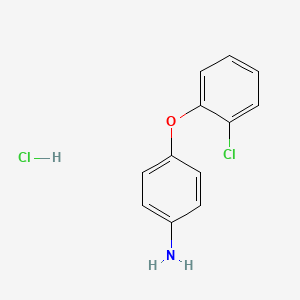
4-(2-Chlorophenoxy)aniline hydrochloride
説明
“4-(2-Chlorophenoxy)aniline hydrochloride” is an organic compound with the CAS Number: 81574-47-2 . It has a molecular weight of 256.13 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Chlorophenoxy)aniline hydrochloride” is 1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-(2-Chlorophenoxy)aniline hydrochloride” is a powder at room temperature . The compound has a molecular weight of 256.13 .
科学的研究の応用
Chemical Reactions and Transformations
- 2-Chloro-4-(methylthio)butanoic acid, a related compound, is a mutagen and suspected gastric carcinogen. It forms reactive intermediates, which may include 1-methyl-2-thietaniumcarboxylic acid, a result of internal displacement of chloride by neighboring-group participation of sulfide sulfur (Jolivette, Kende, & Anders, 1998).
Nephrotoxicity Studies
- Aniline and its monochlorophenyl derivatives exhibit nephrotoxic potential, with chlorine substitution on the phenyl ring of aniline enhancing this potential (Rankin et al., 1986).
Environmental Science and Detoxification
- Chlorinated phenols and anilines, including 4-(2-Chlorophenoxy)aniline hydrochloride, are transformed in soil through oxidative coupling reactions. These reactions are influenced by humic constituents such as syringaldehyde or catechol, which are subject to oxidative coupling (Park, Dec, Kim, & Bollag, 1999).
Electrochemical Applications
- Electrochemical studies have been conducted on solutions containing aniline or chlorophenol, providing insights into the mineralization and degradation processes of these compounds (Sauleda & Brillas, 2001).
Material Science
- Synthesis of polyurethane cationomers with anil groups, including 4-(2-Chlorophenoxy)aniline hydrochloride, has been explored. These compounds show potential for use in creating polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Carcinogenic Degradation
- The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into chloro-hydroxyaniline compounds, which could include 4-(2-Chlorophenoxy)aniline hydrochloride, suggests pathways for the degradation of certain carcinogens (Kolar & Schlesiger, 1975).
Safety And Hazards
The safety information for “4-(2-Chlorophenoxy)aniline hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(2-chlorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNZRHEMISKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



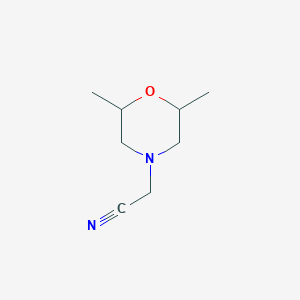
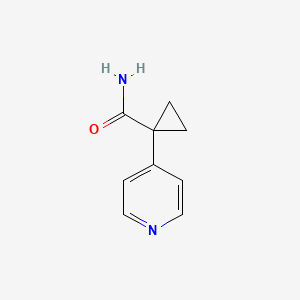
![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)
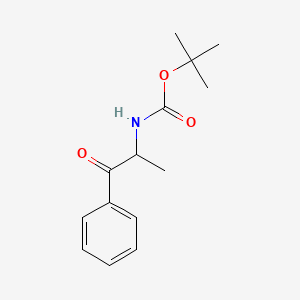
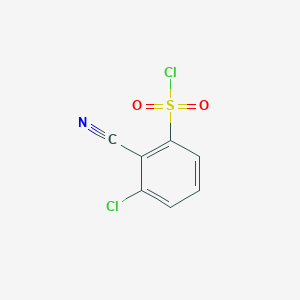
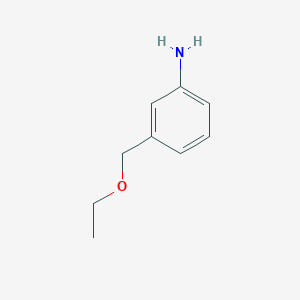
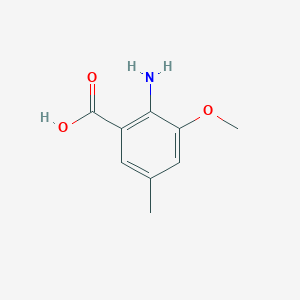
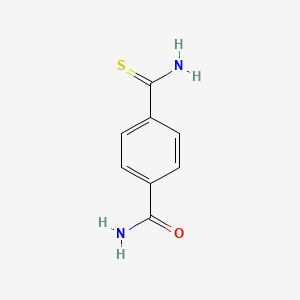
![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)
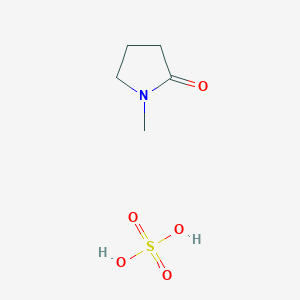
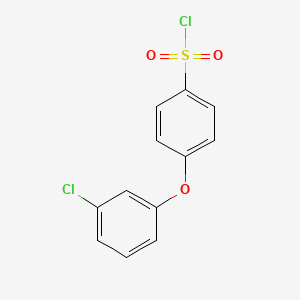
![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
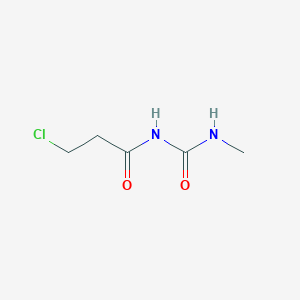
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)